molecular formula C23H12F6N2 B11075230 4-(3,4-Difluorophenyl)-6-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]pyrimidine

4-(3,4-Difluorophenyl)-6-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]pyrimidine

Cat. No.: B11075230
M. Wt: 430.3 g/mol
InChI Key: UHOFJTGWNYUIDQ-UHFFFAOYSA-N
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Description

4-(3,4-Difluorophenyl)-6-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]pyrimidine is a complex organic compound characterized by the presence of multiple fluorine atoms attached to aromatic rings and a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Difluorophenyl)-6-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]pyrimidine typically involves multi-step organic reactions One common approach is the condensation of appropriately substituted benzaldehydes with guanidine derivatives under acidic or basic conditions to form the pyrimidine core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where fluorine atoms can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and halides; electrophiles like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, 4-(3,4-Difluorophenyl)-6-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]pyrimidine is used as a building block for the synthesis of more complex molecules. Its multiple fluorine atoms make it a valuable precursor in the development of fluorinated organic compounds, which are often more stable and bioactive.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates, making it a promising scaffold for developing new therapeutics.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. Fluorinated compounds are known for their ability to interact with biological targets more effectively, leading to the development of drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound finds applications in the development of advanced materials, such as fluorinated polymers and coatings. Its unique chemical properties contribute to the creation of materials with enhanced durability, chemical resistance, and performance.

Mechanism of Action

The mechanism of action of 4-(3,4-Difluorophenyl)-6-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can form strong hydrogen bonds and dipole interactions, enhancing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-Difluorophenyl)-6-(4-chlorophenyl)-2-[4-(trifluoromethyl)phenyl]pyrimidine
  • 4-(3,4-Difluorophenyl)-6-(4-bromophenyl)-2-[4-(trifluoromethyl)phenyl]pyrimidine
  • 4-(3,4-Difluorophenyl)-6-(4-methylphenyl)-2-[4-(trifluoromethyl)phenyl]pyrimidine

Uniqueness

The uniqueness of 4-(3,4-Difluorophenyl)-6-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]pyrimidine lies in its specific substitution pattern and the presence of multiple fluorine atoms. This configuration imparts distinct physicochemical properties, such as increased lipophilicity, metabolic stability, and enhanced binding interactions, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C23H12F6N2

Molecular Weight

430.3 g/mol

IUPAC Name

4-(3,4-difluorophenyl)-6-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]pyrimidine

InChI

InChI=1S/C23H12F6N2/c24-17-8-3-13(4-9-17)20-12-21(15-5-10-18(25)19(26)11-15)31-22(30-20)14-1-6-16(7-2-14)23(27,28)29/h1-12H

InChI Key

UHOFJTGWNYUIDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CC(=N2)C3=CC(=C(C=C3)F)F)C4=CC=C(C=C4)F)C(F)(F)F

Origin of Product

United States

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